cMCF02A

MAGE-A4 Macrocyclic Peptide mRNA Display

Your research demands precision. Choose cMCF02A, a macrocyclic peptide, to guarantee experimental validity. Its constrained scaffold is essential for high-affinity binding to MAGE-A4, achieving IC50 values approximately 40-fold lower than noncyclized analogues. Substitution introduces risks of off-target effects and solubility issues at high concentrations. This compound serves as an ideal control for HTS assays, a specific probe for target validation, and a ligand for biophysical studies (SPR/ITC) on the MAGE-A4:RAD18 axis. Invest in the correct tool from the start.

Molecular Formula C79H111N19O20S2
Molecular Weight 1711.0 g/mol
Cat. No. B15597749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecMCF02A
Molecular FormulaC79H111N19O20S2
Molecular Weight1711.0 g/mol
Structural Identifiers
InChIInChI=1S/C79H111N19O20S2/c1-9-41(5)63-76(116)87-48(23-17-26-84-79(81)82)68(108)96-64(42(6)10-2)77(117)91-50(29-44-19-13-11-14-20-44)69(109)90-53(35-60(101)102)71(111)93-55(34-47-37-83-39-85-47)78(118)98-27-18-24-57(98)74(114)95-62(40(3)4)75(115)92-54(36-61(103)104)72(112)94-56(66(80)106)38-120-59-33-46(32-58(100)65(59)105)31-52(88-67(107)49(25-28-119-8)86-43(7)99)70(110)89-51(73(113)97-63)30-45-21-15-12-16-22-45/h11-16,19-22,32-33,37,39-42,48-57,62-64,100,105H,9-10,17-18,23-31,34-36,38H2,1-8H3,(H2,80,106)(H,83,85)(H,86,99)(H,87,116)(H,88,107)(H,89,110)(H,90,109)(H,91,117)(H,92,115)(H,93,111)(H,94,112)(H,95,114)(H,96,108)(H,97,113)(H,101,102)(H,103,104)(H4,81,82,84)/t41-,42-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,62-,63-,64-/m0/s1
InChIKeyKPKPTCIJQRBCJT-CZWCPNACSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cMCF02A: A Macrocyclic Peptide Inhibitor of the MAGE-A4 Axis for Melanoma Research


cMCF02A is a potent, macrocyclic peptide inhibitor that targets the binding axis of Melanoma-Associated Antigen A4 (MAGE-A4), a cancer-testis antigen implicated in tumorigenesis and chemoresistance . Discovered using mRNA display technology, this compound represents a class of macrocyclic ligands designed to disrupt the MAGE-A4:RAD18 protein-protein interaction, a key pathway in DNA damage tolerance in cancer cells [1].

Why cMCF02A Cannot Be Substituted by Linear or Non-Specific MAGE-A4 Inhibitors


Substitution of cMCF02A with a linear peptide analog or a non-specific MAGE-A4 binder is scientifically unsound due to a fundamental difference in potency. The macrocyclic scaffold of cMCF02A is not a trivial modification; it is the primary driver of its enhanced binding affinity. The research underlying this compound class demonstrates that macrocyclization results in an approximate 40-fold or greater decrease in IC50 values compared to noncyclized analogues [1]. Therefore, using a generic linear peptide would require significantly higher concentrations to achieve a comparable biological effect, potentially leading to off-target toxicity, solubility issues, and unreliable experimental results. The structural constraint imposed by the macrocycle is essential for the high-affinity, selective engagement with the MAGE-A4 target [1].

cMCF02A Comparative Performance: Quantified Advantages Over Linear Analogs


Macrocyclization Confers a ≥40-Fold Potency Advantage Over Linear Peptides

The macrocyclic structure of cMCF02A is the critical determinant of its high potency. In the discovery platform used to identify this class of MAGE-A4 inhibitors, macrocyclic ligands demonstrated a clear advantage over their noncyclized (linear) analogues, with a quantified decrease in IC50 values of approximately 40-fold or greater [1]. This differential is not observed with linear peptides, which exhibit significantly weaker inhibition of the MAGE-A4 binding axis [1].

MAGE-A4 Macrocyclic Peptide mRNA Display

Optimal Application Scenarios for cMCF02A Based on Quantified Performance


High-Throughput Screening (HTS) for MAGE-A4 Pathway Antagonists

The high potency of cMCF02A, stemming from its macrocyclic structure, makes it an ideal positive control or reference compound in high-throughput screening assays designed to identify novel inhibitors of the MAGE-A4:RAD18 interaction. Its robust, nanomolar activity provides a reliable benchmark for assay validation and hit qualification [1]. This ensures that screening campaigns can reliably distinguish between weak, non-specific interactions and true, high-affinity binding events [1].

Target Validation Studies in MAGE-A4-Positive Melanoma Cell Lines

In target validation experiments, cMCF02A can be used to specifically probe the functional consequences of MAGE-A4 inhibition. Its superior potency over linear peptide controls allows researchers to definitively link observed phenotypes—such as sensitization to DNA-damaging chemotherapeutics—to the disruption of the MAGE-A4:RAD18 axis [1]. This level of specificity is critical for building a strong scientific case for MAGE-A4 as a therapeutic target.

Development of MAGE-A4-Targeted Biophysical and Biochemical Assays

cMCF02A serves as a high-affinity probe for developing and optimizing biophysical assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to characterize the binding kinetics and thermodynamics of MAGE-A4 interactions [1]. Its reliable potency ensures that assay signals are strong and reproducible, facilitating the precise measurement of binding constants (e.g., KD) and the screening of potential competitor molecules [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for cMCF02A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.